Superior In Vivo Efficacy of the (S)-Enantiomer in Lipid Modulation
The (S)-enantiomer of tert-butyl methyl(pyrrolidin-3-yl)carbamate has demonstrated superior in vivo efficacy compared to its (R)-enantiomer. Specifically, the (S)-form showed a greater reduction in plasma triglycerides and phospholipids in an animal model, highlighting the critical importance of stereochemistry for biological activity . This quantitative difference in pharmacodynamics is a primary reason for selecting the specific (S)-enantiomer over the racemic mixture or the (R)-form.
| Evidence Dimension | In vivo plasma triglyceride and phospholipid lowering efficacy |
|---|---|
| Target Compound Data | Superior in vivo activity in lowering plasma triglycerides and phospholipids. |
| Comparator Or Baseline | (R)-enantiomer; showed inferior in vivo activity. |
| Quantified Difference | Superior vs. Inferior (quantitative data not provided in available source) |
| Conditions | Animal model for antilipidemic activity. |
Why This Matters
Demonstrates that stereochemistry directly dictates in vivo pharmacodynamic outcome, making the (S)-enantiomer essential for research programs targeting lipid disorders.
